N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride
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Overview
Description
N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride typically involves the reaction of 2-chloro-6-(pyrrolidin-2-yl)pyridine with dimethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetone, and requires refluxing for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
N-methylpyrrolidine: Another analog with a single methyl group.
2-pyrrolidinone: A related compound with a carbonyl group.
Uniqueness: N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is unique due to its dual functional groups (dimethylamine and pyrrolidine) and its specific substitution pattern on the pyridine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H19Cl2N3 |
---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9;;/h3,5,7,9,12H,4,6,8H2,1-2H3;2*1H |
InChI Key |
FGGHBVOFLVAJHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C2CCCN2.Cl.Cl |
Origin of Product |
United States |
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